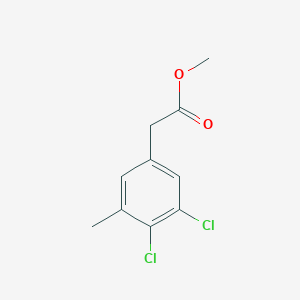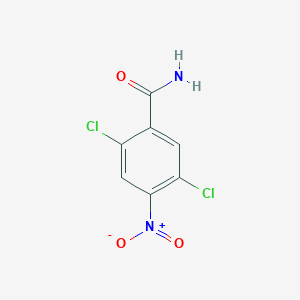
7-Iodo-2-methylbenzothiazole
Descripción general
Descripción
It belongs to the benzothiazole family, which serves as a privileged scaffold in synthetic and medicinal chemistry. The 2nd position of benzothiazole is particularly significant due to its high biological activity. Various derivatives of benzothiazole exhibit pharmacological properties, making them valuable for drug discovery .
Synthesis Analysis
Several synthetic approaches have been developed for the preparation of 2-arylbenzothiazoles. These methods involve diverse synthetic pathways, including cyclization reactions, condensation reactions, and metal-catalyzed processes. Researchers have explored these strategies to access 2-arylbenzothiazole derivatives. Over the last 6 years, numerous publications have contributed to the synthesis of this moiety .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Tuberculosis Treatment Research
7-Iodo-2-methylbenzothiazole derivatives have been studied for their potential in treating tuberculosis. Research by Huang et al. (2009) focused on the synthesis and biological evaluation of 2-methylbenzothiazoles derivatives, finding that certain compounds in this series exhibited activity against Mycobacterium tuberculosis at micromolar concentrations and showed non-toxicity toward Vero cells. These findings indicate the potential of 7-Iodo-2-methylbenzothiazole derivatives as promising leads for anti-tuberculosis drug development (Huang et al., 2009).
Antimicrobial and Antifungal Applications
Studies have explored the antimicrobial and antifungal properties of 7-Iodo-2-methylbenzothiazole-related compounds. For instance, Gupta and Mishra (2017) synthesized novel triazoles using 4-Iodobenzoic acid, which exhibited significant zones of inhibition against various bacteria and fungi, suggesting their potential use as antimicrobial agents (Gupta & Mishra, 2017).
Antitumor Properties
The antitumor properties of benzothiazole derivatives have been a subject of extensive research. Kashiyama et al. (1999) investigated 2-(4-Aminophenyl)benzothiazoles, which showed selective growth inhibitory properties against human cancer cell lines, highlighting their potential as antitumor agents (Kashiyama et al., 1999).
Chemical Structure and Synthesis Studies
The structural characterization of benzothiazole derivatives has also been a focus. Grandolini et al. (1966) studied the thiocyanation of amino-2-methylbenzothiazole isomers, contributing to the understanding of the chemical structure and potential applications of these compounds (Grandolini et al., 1966).
Other Applications
Benzothiazoles, including derivatives of 7-Iodo-2-methylbenzothiazole, have been explored for various other applications, such as in the synthesis of sensitizing polymethine dyes (Libeer et al., 2010), and as a model substance in encapsulation studies for corrosion inhibitors (Latnikova et al., 2012) (Libeer et al., 2010) (Latnikova et al., 2012).
Propiedades
IUPAC Name |
7-iodo-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFPLWZFDWDTBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodo-2-methylbenzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















